molecular formula C20H30N2OS B2992966 4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide CAS No. 2034475-68-6

4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide

Cat. No.: B2992966
CAS No.: 2034475-68-6
M. Wt: 346.53
InChI Key: GSXOSDVAXCWSBB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The metabolic pathways of new fentanyl analogs, which this compound might be a part of, generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Scientific Research Applications

Antiulcer and Gastric Acid Antisecretory Activity

Research has indicated the synthesis and testing of compounds related to 4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide for their potential antiulcer properties and ability to inhibit gastric acid secretion. A study by Ueda et al. (1991) highlighted the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, showing significant antisecretory activity against histamine-induced gastric acid secretion in rats. This suggests the compound's potential in developing treatments for gastric ulcers and related conditions (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).

Aromatase Inhibition and Cancer Treatment

Compounds structurally related to this compound have been synthesized and evaluated for their ability to inhibit aromatase, an enzyme crucial for estrogen biosynthesis. Hartmann and Batzl (1986) discussed the synthesis of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which showed strong inhibition of human placental aromatase, suggesting their potential use in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Antimycobacterial Activity

Kumar et al. (2008) reported on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones with significant in vitro and in vivo activity against Mycobacterium tuberculosis and multidrug-resistant strains. This study underscores the compound's potential in addressing tuberculosis and related bacterial infections (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Molecular Docking and Activity Prediction

Mary et al. (2015) conducted a detailed study involving vibrational spectra, HOMO-LUMO analysis, NBO, MEP analysis, and molecular docking of compounds including 4-(piperidin-1-yl)butanamides. Their research predicted potential biological activities, including antidyskinetic activity, highlighting the compound's versatility in drug design and development (Mary, Varghese, Panicker, Girisha, Sagar, Yathirajan, Al‐Saadi, & Alsenoy, 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the mu-opioid receptor in the central nervous system . This receptor is involved in pain perception and reward mechanisms in the brain .

Mode of Action

The compound binds to the mu-opioid receptor, similar to other opioids such as morphine or heroin . This binding triggers a cascade of biochemical reactions that result in the inhibition of pain signals and the release of dopamine, leading to a state of euphoria and relaxation .

Biochemical Pathways

Upon binding to the mu-opioid receptor, the compound initiates a series of intracellular events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

Based on its structural similarity to fentanyl, it can be anticipated that its metabolism generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .

Result of Action

The binding of the compound to the mu-opioid receptor results in analgesic effects, providing relief from severe pain. It also leads to a state of euphoria and relaxation, which can contribute to its potential for abuse . Overdose can lead to severe adverse effects, including respiratory depression, coma, and even death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain drugs can inhibit or induce the enzymes involved in its metabolism, thereby affecting its bioavailability and potency .

Properties

IUPAC Name

4-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS/c23-20(8-4-7-17-5-2-1-3-6-17)21-15-18-9-12-22(13-10-18)19-11-14-24-16-19/h1-3,5-6,18-19H,4,7-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXOSDVAXCWSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCCC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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